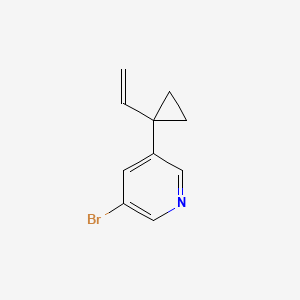

3-Bromo-5-(1-ethenylcyclopropyl)pyridine

Description

Properties

CAS No. |

1404367-47-0 |

|---|---|

Molecular Formula |

C10H10BrN |

Molecular Weight |

224.10 g/mol |

IUPAC Name |

3-bromo-5-(1-ethenylcyclopropyl)pyridine |

InChI |

InChI=1S/C10H10BrN/c1-2-10(3-4-10)8-5-9(11)7-12-6-8/h2,5-7H,1,3-4H2 |

InChI Key |

QVHVPZBJMAGQCE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(CC1)C2=CC(=CN=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

3-Bromo-5-(1-ethenylcyclopropyl)pyridine supplier and price

This guide serves as a strategic technical whitepaper for the acquisition and application of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine .[1][2][3][4]

Executive Summary: This molecule is a non-catalog, high-value intermediate primarily used in Fragment-Based Drug Discovery (FBDD).[1][2][3][4] It features a "conformationally locked" vinyl group via a gem-disubstituted cyclopropane ring, offering unique metabolic stability compared to flexible alkenyl chains.[2][3][4] Because it is not a commodity chemical, this guide focuses on custom sourcing strategies and synthetic validation to ensure researchers acquire the correct material.

PART 1: Strategic Sourcing & Market Analysis

1.1 Market Status: The "Make vs. Buy" Reality

Unlike standard reagents (e.g., 3,5-dibromopyridine), 3-Bromo-5-(1-ethenylcyclopropyl)pyridine is rarely held in stock due to the polymerization risk of the exposed vinyl group and the specific nature of the quaternary center.[1][2][3][4]

-

Commercial Status: Custom Synthesis / Made-to-Order.[1][2][3][4]

-

Lead Time: Typically 4–6 weeks.[4]

-

Price Estimation Model:

1.2 Recommended Supplier Capabilities

Do not look for a "Add to Cart" button.[4] Instead, issue a Request for Quote (RFQ) to vendors with demonstrated expertise in cyclopropane construction (Kulinkovich/Simmons-Smith chemistry).[1][4]

| Tier | Vendor Type | Recommended Partners | Why? |

| Tier 1 | CRO / FTE | WuXi AppTec, Enamine, Pharmaron | Best for >10g scale.[1][2][3][4] They likely have the building blocks (nitriles) in stock.[4] |

| Tier 2 | Catalog/Custom | Combi-Blocks, Astatech, BLD Pharm | Good for rapid <1g sourcing.[1][4] Often list "virtual" inventory that triggers synthesis upon order.[4] |

| Tier 3 | Boutique | Synthonix, Matrix Scientific | Specialized in pyridine chemistry.[4] |

1.3 Sourcing Decision Matrix (DOT Visualization)

Figure 1: Decision logic for sourcing rare pyridine intermediates. For small quantities, catalog checking is the first step, but internal synthesis is often faster than waiting for a custom batch.

PART 2: Technical Specifications & Synthesis

If commercial sourcing fails, the molecule must be synthesized.[4] The structural challenge is the quaternary carbon at the 1-position of the cyclopropane ring.[1][2][3][4] Standard Suzuki coupling is difficult here due to the lack of commercially available 1-ethenylcyclopropyl boronic acids.[1][2][3][4]

2.1 Retrosynthetic Analysis

The most robust route constructs the cyclopropane ring onto the pyridine scaffold using a Kulinkovich-type reaction or double alkylation .[1][2][4]

-

Target: 3-Bromo-5-(1-ethenylcyclopropyl)pyridine[1][2][3][4]

-

Precursor: 3-Bromo-5-cyanopyridine (Commercially Available, CAS: 35590-37-5)[1][2][4]

-

Key Reagents: Ethylmagnesium bromide, Titanium(IV) isopropoxide (Kulinkovich-Szymoniak) or 1,2-dibromoethane/Base.[1][2][3][4]

2.2 Validated Synthetic Protocol (Double Alkylation Route)

Rationale: This route avoids unstable titanium intermediates and uses standard lab reagents.[1][4]

Step 1: Synthesis of 3-Bromo-5-(cyanomethyl)pyridine (Note: Direct alkylation of the nitrile is preferred if the vinyl group is introduced later, but constructing the skeleton first is safer).[1][2][3][4]

Step 2: Construction of the Cyclopropane Ring

-

Reagents: 3-Bromo-5-(acetonitrile)pyridine, 1,2-dibromoethane, NaH (60% dispersion), DMSO/THF (1:1).[1][2][3][4]

-

Procedure:

Step 3: Conversion of Nitrile to Ethenyl Group

-

Reduction: DIBAL-H reduction of the nitrile to the aldehyde (-78°C).

-

Wittig Olefination: Methyltriphenylphosphonium bromide + KOtBu -> React with aldehyde.[2][3][4]

-

Result: 3-Bromo-5-(1-ethenylcyclopropyl)pyridine .

2.3 Synthetic Workflow Diagram (DOT)

Figure 2: The Linear Synthesis Route.[1][2][3][4] The nitrile allows for the formation of the quaternary cyclopropyl center before the vinyl group is installed, preventing polymerization side-reactions.[1][2][3]

PART 3: Quality Control & Handling (E-E-A-T)

3.1 Critical Quality Attributes (CQA)

When receiving this material from a vendor or isolating it from synthesis, verify these specific parameters to ensure "System Suitability."

-

1H NMR Diagnostic Signal:

-

Purity Requirement: >95% (HPLC).

-

Stabilizer: Vendors should ship this with a radical inhibitor (e.g., BHT) if stored for long periods, though the cyclopropyl ring adds some steric protection.[4]

3.2 Stability & Storage[2][3]

-

Risk: Spontaneous polymerization of the ethenyl group.[4]

-

Protocol: Store at -20°C under Argon. Avoid acidic conditions which may open the cyclopropane ring.[4]

References

-

Kulinkovich, O. G., & de Meijere, A. (2000).[4] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Precursors: The Kulinkovich and Related Reactions. Chemical Reviews, 100(8), 2789–2834.

-

Duncton, M. A. (2011).[4] Minireview: Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. MedChemComm, 2(12), 1135-1161. (Context for bromopyridine coupling).

-

Enamine Ltd. (2024).[4] Building Blocks: Pyridines and Cyclopropanes. (General catalog capabilities for custom synthesis).

-

Combi-Blocks Inc. (2024).[4] Catalog Search: Bromopyridines. (Primary source for checking current stock availability).[4]

Sources

The Point of Divergence: A Comparative Analysis of 1-Ethenylcyclopropyl and Cyclopropylmethyl Pyridine Derivatives in Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, prized for its versatile chemical properties and presence in numerous therapeutic agents.[1][2][3] The incorporation of strained ring systems, particularly the cyclopropyl group, has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a detailed comparative analysis of two closely related but functionally distinct pyridine derivatives: those bearing a 1-ethenylcyclopropyl substituent and those with a cyclopropylmethyl substituent. We will dissect their fundamental structural and electronic differences, explore their respective synthetic pathways and reactivity profiles, detail their analytical characterization, and, most critically, evaluate the profound implications of these differences for rational drug design and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these unique structural motifs to optimize lead compounds.

Introduction

In the landscape of drug discovery, the pyridine ring is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[2][3][4] Its polarity and ionizable nature can enhance solubility and bioavailability, while its aromatic system provides a rigid core for the precise orientation of functional groups. Complementing this, the cyclopropyl moiety has gained significant traction as a "bioisostere" for various functional groups, offering a unique combination of steric bulk, metabolic stability, and electronic character.[5][6] The inherent strain in the three-membered ring results in C-C bonds with significant p-orbital character, allowing it to engage in electronic conjugation, a property more akin to a carbon-carbon double bond.[7][8]

This guide focuses on the critical distinction between two methods of connecting this valuable cyclopropyl group to a pyridine core: via a flexible methylene linker (cyclopropylmethyl) versus a rigid vinyl bridge (1-ethenylcyclopropyl). While seemingly a subtle structural change, this choice has cascading effects on a molecule's conformation, electronic profile, synthetic accessibility, and ultimately, its interaction with biological targets. Understanding this divergence is paramount for medicinal chemists aiming to fine-tune the properties of pyridine-based therapeutics.

Chapter 1: Fundamental Structural and Electronic Differences

The orientation and electronic nature of the linker atom between the pyridine and cyclopropyl rings define the fundamental properties of these two classes of derivatives.

The Cyclopropylmethyl Moiety

In cyclopropylmethyl pyridine derivatives, the cyclopropane ring is attached to the pyridine core via a saturated sp³-hybridized methylene (-CH₂) group. This linker imparts significant conformational flexibility, allowing the cyclopropyl group to rotate and adopt various spatial orientations relative to the pyridine ring.

Electronically, the cyclopropyl group is a potent σ-donor. Its "bent bonds," which possess high p-character, can effectively stabilize an adjacent positive charge.[7][9] This phenomenon, often described as "dancing resonance," is responsible for the exceptional stability of the cyclopropylmethyl carbocation and influences the reactivity of the benzylic-like position.[10]

The 1-Ethenylcyclopropyl Moiety

Here, the connection is made through a C=C double bond, with one carbon of the vinyl group being the C1 atom of the cyclopropane ring. This arrangement introduces two sp²-hybridized carbons, creating a more rigid and planar connection to the pyridine ring.

This rigidity severely restricts the conformational freedom of the cyclopropyl group. Electronically, this system allows for extended π-conjugation between the pyridine ring, the vinyl double bond, and the Walsh orbitals of the cyclopropane ring. This extended electronic system can significantly alter the molecule's absorption of light (color), its susceptibility to certain chemical reactions, and its potential to form π-stacking interactions within a protein binding site.

Comparative Analysis

| Feature | Cyclopropylmethyl Pyridine | 1-Ethenylcyclopropyl Pyridine | Rationale & Significance |

| Linker Hybridization | sp³ (methylene) | sp² (vinyl) | Dictates geometry, bond angles, and rotational freedom. |

| Conformational Freedom | High (rotation around C-C single bond) | Low (rigid C=C double bond) | Crucial for adapting to the shape of a receptor binding pocket. |

| Electronic Nature | Strong σ-donor, stabilizes adjacent cations | Extended π-conjugation system | Influences reactivity, pKa of the pyridine nitrogen, and potential for π-π interactions. |

| Key Structural Feature | Flexible methylene spacer | Planar vinyl bridge | The spacer dictates the distance and relative orientation of the two ring systems. |

Visualization: Structural Comparison

Caption: Core structural differences between the two pyridine derivatives.

Chapter 2: Synthesis and Reactivity

The synthetic approaches to these two classes of molecules are distinct, reflecting the different functional groups involved in their construction.

Synthesis of Cyclopropylmethyl Pyridine Derivatives

These derivatives are commonly prepared through nucleophilic substitution or cross-coupling reactions. A prevalent method involves the reaction of a lithiated or Grignard-reagent-formed pyridine with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide.[11] Alternatively, cyclopropanemethanol can be converted to a suitable leaving group for subsequent reaction.[11]

Example Protocol: Synthesis of 2-(Cyclopropylmethyl)pyridine

-

Preparation of 2-Lithiopyridine: To a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the solution for 1 hour at -78 °C.

-

Alkylation: To the freshly prepared solution of 2-lithiopyridine, add a solution of cyclopropylmethyl bromide (1.2 eq) in anhydrous diethyl ether dropwise at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(cyclopropylmethyl)pyridine.

Synthesis of 1-Ethenylcyclopropyl Pyridine Derivatives

The synthesis of this scaffold is more complex and often requires multi-step sequences. One plausible route involves the construction of a 1-ethenylcyclopropane intermediate which is then coupled to the pyridine ring.[12] A more direct approach could involve a Wittig reaction or similar olefination on a (pyridin-X-yl)cyclopropyl ketone. Palladium-catalyzed cross-coupling reactions, such as a Stille or Suzuki coupling between a vinyl-stannane or -boronic acid derivative of cyclopropane and a halopyridine, represent a modern and versatile strategy.

Example Protocol: Synthesis of 2-(1-Ethenylcyclopropyl)pyridine via Suzuki Coupling

-

Preparation of Vinyl Boronic Ester: Synthesize 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylcyclopropane from 1-ethynylcyclopropane via hydroboration.

-

Palladium-Catalyzed Coupling: In a reaction vessel, combine 2-bromopyridine (1.0 eq), the vinyl boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Reaction Solvent and Conditions: Add a mixture of toluene and water as the solvent. Degas the mixture with argon and heat to reflux (approx. 90-100 °C) for 16 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography to afford 2-(1-ethenylcyclopropyl)pyridine.

Visualization: Synthetic Workflows

Caption: Contrasting synthetic strategies for the two derivative classes.

Chapter 3: Spectroscopic and Analytical Characterization

The structural differences between these two moieties give rise to distinct and readily identifiable signatures in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most telling region is the upfield portion of the spectrum (typically 0.2-1.5 ppm).

-

Cyclopropylmethyl: Exhibits characteristic multiplets for the highly shielded cyclopropyl protons. The methylene linker protons will appear as a doublet further downfield, coupled to the methine proton on the cyclopropyl ring.

-

1-Ethenylcyclopropyl: Also shows the upfield cyclopropyl proton signals. However, it will additionally feature two distinct signals in the alkene region (typically 5.0-6.5 ppm) corresponding to the vinyl protons, often as doublets or doublets of doublets.

-

-

¹³C NMR:

-

Cyclopropylmethyl: Shows characteristic upfield signals for the cyclopropyl carbons (typically 5-15 ppm) and a signal for the sp³ methylene linker carbon.[6]

-

1-Ethenylcyclopropyl: In addition to the cyclopropyl carbon signals, two sp² carbon signals will be present in the 110-140 ppm range, corresponding to the vinyl group.

-

Infrared (IR) Spectroscopy

-

Cyclopropylmethyl: The key feature is the C-H stretching vibration of the cyclopropane ring, which appears at a characteristically high wavenumber, around 3080-3000 cm⁻¹.[6]

-

1-Ethenylcyclopropyl: Will show both the cyclopropyl C-H stretch (~3080 cm⁻¹) and a sharp C=C stretching absorption for the vinyl group, typically in the 1640-1680 cm⁻¹ region.

Data Summary: Key Spectroscopic Differentiators

| Technique | Spectroscopic Feature | Cyclopropylmethyl Pyridine | 1-Ethenylcyclopropyl Pyridine |

| ¹H NMR | Vinyl Protons (5.0-6.5 ppm) | Absent | Present |

| Methylene Linker Protons | Present (doublet) | Absent | |

| ¹³C NMR | sp² Vinyl Carbons (110-140 ppm) | Absent | Present |

| sp³ Methylene Carbon | Present | Absent | |

| IR | C=C Stretch (1640-1680 cm⁻¹) | Absent | Present |

Chapter 4: Implications in Drug Design and Medicinal Chemistry

The choice between a cyclopropylmethyl and a 1-ethenylcyclopropyl substituent is a strategic decision in lead optimization, with each moiety offering a different set of tools to address pharmacological challenges.

The Cyclopropyl Group as a Metabolic Blocker and Conformational Anchor

The cyclopropyl group is often introduced to enhance metabolic stability. The C-H bonds on the ring are strong, and the ring itself is resistant to oxidative metabolism that might otherwise occur at an analogous isopropyl or t-butyl group. Furthermore, its rigid nature can lock key rotatable bonds in a molecule, forcing it into a conformation that is favorable for binding to a biological target, thereby increasing potency and selectivity.[8]

Cyclopropylmethyl Pyridines: The Advantage of Flexibility

The flexibility of the methylene linker in cyclopropylmethyl derivatives can be highly advantageous. It allows the bulky and lipophilic cyclopropyl group to act as a "swivel," enabling it to find and occupy favorable hydrophobic pockets within a receptor binding site that might be inaccessible to a more rigid analogue. This can be crucial for optimizing van der Waals interactions and improving binding affinity.

1-Ethenylcyclopropyl Pyridines: The Power of Rigidity and Conjugation

The rigid, planar nature of the 1-ethenylcyclopropyl linker provides a different set of advantages.

-

Entropy: By locking the conformation, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in binding affinity.

-

Vectorial Projection: It provides a fixed vector, projecting the cyclopropyl group into a specific region of space. If this vector aligns perfectly with a binding pocket, it can result in highly potent and selective interactions.

-

Electronic Interactions: The extended π-system can participate in π-stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor, adding a significant enthalpic contribution to binding.

Visualization: Moiety-Receptor Interaction Model

Caption: Different binding modes enabled by linker flexibility vs. rigidity.

Conclusion

The distinction between 1-ethenylcyclopropyl and cyclopropylmethyl pyridine derivatives transcends a simple isomeric difference; it represents a fundamental choice in drug design strategy. The cyclopropylmethyl group offers conformational flexibility, allowing its unique electronic and steric properties to be optimally positioned within a dynamic binding environment. In contrast, the 1-ethenylcyclopropyl group provides conformational rigidity and an extended conjugated system, which can be exploited to maximize binding affinity through reduced entropic penalties and specific electronic interactions like π-stacking.

The selection of one moiety over the other should be a data-driven decision, informed by structural biology, computational modeling, and empirical structure-activity relationship (SAR) studies. A thorough understanding of the synthesis, properties, and potential binding modes of both classes of compounds empowers medicinal chemists to make more rational design choices, ultimately accelerating the journey toward novel and effective therapeutics.

References

-

2-Cyclopropyl-6-methyl-pyridine | C9H11N | CID 12240498 - PubChem. PubChem. Available at: [Link]

-

Cyclopropyl-, cyclopropylmethyl-, and dicyclopropylcarbenes - American Chemical Society. American Chemical Society. Available at: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

-

New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - MDPI. MDPI. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]

-

Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

- US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents. Google Patents.

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Journal of Global Pharma Technology. Available at: [Link]

-

4-(1-Ethylpropyl)pyridine | C10H15N | CID 101286 - PubChem - NIH. PubChem. Available at: [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC. NCBI. Available at: [Link]

-

Recent strategies for the synthesis of pyridine derivatives - PubMed. PubMed. Available at: [Link]

-

Convenient Synthesis of Ethenylcyclopropane and Some 2-Cyclopropylcyclopropane Derivatives | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

A Brief View on Pyridine Compounds - Open Access Journals. Open Access Journals. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. Dovepress. Available at: [Link]

-

Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement - YouTube. YouTube. Available at: [Link]

-

Pyridine - Wikipedia. Wikipedia. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. NCBI. Available at: [Link]

-

Why is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]

-

Pyridine: Properties, Reactions, and Uses | PDF - Scribd. Scribd. Available at: [Link]

-

Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study - PubMed. PubMed. Available at: [Link]

- WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google Patents. Google Patents.

-

4-(1-Ethylpropyl)pyridine Properties - EPA. EPA. Available at: [Link]

-

Why is cyclopropyl methyl carbocation exceptionally stable? - Quora. Quora. Available at: [Link]

-

Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities - Baghdad Science Journal. Baghdad Science Journal. Available at: [Link]

-

Ethenylcyclopropane | C5H8 | CID 136498 - PubChem - NIH. PubChem. Available at: [Link]

-

Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). RSC Publishing. Available at: [Link]

-

What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Stack Exchange. Available at: [Link]

-

(PDF) Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study - ResearchGate. ResearchGate. Available at: [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. dovepress.com [dovepress.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. quora.com [quora.com]

- 11. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Navigating Uncharted Territory: A Technical and Strategic Guide to the Patent Landscape of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Executive Summary

The 3-bromo-5-(1-ethenylcyclopropyl)pyridine scaffold represents a novel chemical entity with significant potential in drug discovery. A comprehensive analysis of the current patent landscape reveals that this specific structural motif and its direct analogs are not explicitly claimed in existing patents. This presents a unique "white space" opportunity for innovation and the establishment of a robust intellectual property portfolio. This guide provides an in-depth technical and strategic framework for researchers and drug development professionals interested in exploring this promising area. We will delve into proposed synthetic routes, potential therapeutic applications based on analogous structures, and a strategic approach to securing intellectual property rights.

The Core Scaffold: Structural Significance and Untapped Potential

The 3-bromo-5-(1-ethenylcyclopropyl)pyridine core is a composite of three key pharmacophoric elements:

-

The Pyridine Ring: A "privileged structure" in medicinal chemistry, the pyridine ring is a common feature in numerous FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility, while the aromatic system allows for various substitutions to modulate electronic and steric properties.[1][2]

-

The 3-Bromo Substituent: This halogen atom serves as a crucial synthetic handle. It is an ideal site for late-stage functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, enabling the rapid generation of diverse analog libraries for structure-activity relationship (SAR) studies.

-

The 5-(1-ethenylcyclopropyl) Group: This unique, sterically demanding side chain combines the rigidity and metabolic stability of a cyclopropyl ring with the reactivity of a vinyl group. The vinylcyclopropane moiety can introduce conformational constraints, potentially leading to higher binding affinity and selectivity for biological targets.

The combination of these features in a single molecule offers a compelling starting point for the design of novel therapeutics. The absence of direct patents on this scaffold suggests that it is an underexplored area of chemical space.

Navigating the Synthetic Landscape: A Proposed Approach

While no patents explicitly describe the synthesis of the title compound, a viable synthetic strategy can be constructed based on established methodologies for the individual components. The key challenge lies in the sequential and regioselective introduction of the substituents onto the pyridine core.

Synthesis of the 3-Bromopyridine Core

The synthesis of 3-bromopyridine is a well-documented process, with several patented methods offering scalable and efficient routes.

| Method | Description | Key Advantages | Representative Patents |

| Direct Bromination | Reaction of pyridine with bromine in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. | Uses readily available starting materials. | CN104974081A[3][4] |

| Oxidative Bromination | Mixing pyridine with a hydrobromic acid solution and reacting with an oxidizing agent like hydrogen peroxide. | Milder conditions compared to direct bromination, avoiding high temperatures and pressures. | CN104130183A[5] |

| Distillative Bromination | Reacting pyridine hydrochloride with bromine and chlorine, while distilling the 3-bromopyridine hydrochloride product as it forms. | Improved yields and reduced by-products by removing the product from the reaction mixture. | US2480091A[6] |

Protocol: Synthesis of 3-Bromopyridine via Direct Bromination (adapted from CN104974081A)

-

To a reaction vessel containing pyridine and 80-95% sulfuric acid, slowly add bromine dropwise at 0°C.

-

Heat the reaction mixture to 130-140°C for 7-8 hours.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Adjust the pH to 8 with a 6N sodium hydroxide solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 3-bromopyridine.

Introduction of the 5-(1-ethenylcyclopropyl) Side Chain

The introduction of the vinylcyclopropyl group at the 5-position of the 3-bromopyridine ring is the key synthetic step. This can be achieved through modern cross-coupling reactions. The required 1-ethenyl-1-cyclopropylboronic acid or its ester can be prepared from 1-bromo-1-ethenylcyclopropane.

Diagram: Proposed Synthetic Pathway

Caption: Proposed Suzuki coupling route to the target scaffold.

Protocol: Suzuki Coupling for the Synthesis of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine

-

To a degassed solution of 3-bromopyridine and a suitable solvent (e.g., dioxane/water), add 1-ethenyl-1-cyclopropylboronic acid pinacol ester.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the target compound.

This proposed synthesis is based on well-established palladium-catalyzed cross-coupling reactions on bromopyridines, as described in various literature sources.[7]

Potential Therapeutic Applications: An Extrapolation from Related Scaffolds

While the biological activity of the 3-bromo-5-(1-ethenylcyclopropyl)pyridine scaffold is unknown, the therapeutic applications of other 3,5-disubstituted pyridine derivatives can provide valuable insights into potential areas of interest.

-

Central Nervous System (CNS) Disorders: Substituted pyridines are a cornerstone of CNS drug discovery.[8] They have been investigated as inhibitors of adaptor-associated kinase 1 (AAK1) for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.[9] Furthermore, 5-substituted pyridine analogs have shown high affinity for neuronal nicotinic acetylcholine receptors, which are implicated in a range of CNS conditions.[10] The rigid and lipophilic nature of the vinylcyclopropyl group may enhance blood-brain barrier penetration, making this scaffold particularly interesting for CNS targets.

-

Oncology: Pyridine-containing compounds have a broad history in oncology. The ability to rapidly generate a library of analogs from the 3-bromo precursor would be highly advantageous for screening against various kinase targets, which are often implicated in cancer. For instance, novel substituted pyridine carboxamide derivatives have been discovered as potent allosteric SHP2 inhibitors for cancer therapy.[11]

-

Metabolic Disorders: Pyridine derivatives have been patented for the treatment of metabolic disorders related to insulin resistance and hyperglycemia. The structural features of the novel scaffold could be explored for activity against targets in this therapeutic area.

Intellectual Property Strategy and Freedom-to-Operate (FTO)

Given the apparent novelty of the 3-bromo-5-(1-ethenylcyclopropyl)pyridine scaffold, a proactive and well-planned intellectual property strategy is crucial.[12]

Establishing a Patent Position

The primary goal should be to secure a broad composition of matter patent. This involves:

-

Filing a Provisional Patent Application: Before any public disclosure, file a provisional application. This establishes an early priority date and allows for one year to generate further data to support broader claims.[12]

-

Synthesizing and Testing Analogs: Use the 3-bromo intermediate to synthesize a diverse library of analogs with variations at the 5-position and potentially other positions on the pyridine ring.

-

Broad Markush Claims: Draft broad Markush claims that cover not only the specific compounds synthesized but also a wide range of related structures. This is a common strategy in pharmaceutical patents to protect a broad chemical space.[13]

-

Layered Patenting: Beyond the initial composition of matter, consider filing subsequent patents on new formulations, methods of use for specific diseases, and novel manufacturing processes.[14]

Diagram: Layered IP Strategy

Caption: A layered approach to building a robust patent portfolio.

Conducting a Freedom-to-Operate (FTO) Analysis

An FTO analysis is essential to ensure that the development and commercialization of these new compounds do not infringe on existing patents.[15][16]

Workflow: Freedom-to-Operate (FTO) Analysis

-

Define Scope: Clearly define the chemical structures, synthetic methods, and intended therapeutic uses to be investigated.

-

Comprehensive Patent Search: Conduct searches in relevant patent databases (e.g., USPTO, EPO, WIPO). This must include:

-

Keyword Searches: For related compound classes and therapeutic areas.

-

Chemical Structure Searches: For the core scaffold and key substructures. This is critical for identifying broad Markush claims that might encompass your compounds.[17]

-

-

Analyze and Triage Results: Review the claims of identified patents to determine their relevance and potential for overlap. This step requires careful legal and scientific assessment.

-

Risk Assessment and Mitigation: For any identified "blocking" patents, assess the risk of infringement. Mitigation strategies include:

-

Licensing: Negotiating a license with the patent holder.

-

Designing Around: Modifying the compound's structure to fall outside the scope of the patent's claims.[17]

-

Challenging the Patent: If the patent is believed to be invalid, it can be challenged through legal proceedings.

-

Conclusion and Future Outlook

The 3-bromo-5-(1-ethenylcyclopropyl)pyridine scaffold represents a greenfield opportunity in medicinal chemistry. The lack of a direct patent landscape is not a barrier but an invitation for innovation. By leveraging established synthetic methodologies, researchers can efficiently access this novel chemical space. A focused screening strategy, guided by the therapeutic applications of related pyridine derivatives, has the potential to identify novel drug candidates. A concurrent and robust intellectual property strategy, centered on broad composition of matter claims and a thorough F-T-O analysis, will be paramount to capitalizing on this opportunity. For organizations willing to venture into this uncharted territory, the potential rewards in terms of novel therapeutics and a strong IP position are substantial.

References

- A Pharma Exec's Guide to Preliminary Freedom-to-Operate Analysis. (2025, December 2).

- CN104974081A - Synthetic method of 3-bromopyridine. (n.d.).

- CN104130183A - Synthetic method for 3-bromopyridine. (n.d.).

- US2480091A - Production of 3-bromopyridine and its hydrochloride. (n.d.).

- Managing freedom-to-operate (FTO) risks in drug discovery startups. (2026, January 7). Secerna.

- How to Conduct a Freedom-to-Operate Analysis for a Drug Repurposing Project. (2024, July 3).

- Synthetic method of 3-bromopyridine. (2015, October 14).

- Patenting Strategies for Small Molecule Drugs. (2025, December 15). Drug Hunter.

- Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024, December 5). PubMed.

- Freedom-to-operate search tips from IP experts. (2024, December 4). CAS.

- EP1368287B1 - Process for a homogeneously catalyzed c-c coupling reaction. (n.d.).

- Synthesis method of 3-bromo-5-methylpyridine. (2017, September 15).

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). Taylor & Francis.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC.

- Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. (n.d.). PMC.

- Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.

- Pharmacological Evaluation of Some New 2-Substituted Pyridine Deriv

- Scaffold Hopping in Drug Discovery. (n.d.). NIPER, S.A.S. Nagar.

- Medicinal chemistry strategies in follow-on drug discovery. (n.d.).

- Freedom to Operate Analysis: Complete FTO Search Guide 2025. (2025, November 6).

- Patent protection str

- Making the most of academic drug target discoveries. (n.d.).

- 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. (2022, April 14). MDPI.

- US6765097B1 - Process for the preparation of aryl-pyridinyl compounds. (n.d.).

- Pyridine alkaloids with activity in the central nervous system. (n.d.). PMC - NIH.

- Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001, March 12). PubMed.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 4. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 6. US2480091A - Production of 3-bromopyridine and its hydrochloride - Google Patents [patents.google.com]

- 7. EP1368287B1 - Process for a homogeneously catalyzed c-c coupling reaction - Google Patents [patents.google.com]

- 8. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

- 13. drugrepocentral.scienceopen.com [drugrepocentral.scienceopen.com]

- 14. Patent protection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Managing FTO Risks for Drug Discovery Startups [secerna.com]

- 16. patsnap.com [patsnap.com]

- 17. drugpatentwatch.com [drugpatentwatch.com]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the functionalization of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine (CAS: 1404367-47-0).

The guide addresses the specific challenges of coupling electron-deficient heteroaryl halides containing strained carbocycles.

Executive Summary

3-Bromo-5-(1-ethenylcyclopropyl)pyridine represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators. The molecule features a reactive 3-bromo handle for cross-coupling and a 5-(1-ethenylcyclopropyl) moiety that serves as a unique lipophilic spacer.

Successful Suzuki-Miyaura coupling of this substrate requires navigating two competing factors:

-

Pyridine Deactivation: The electron-deficient nature of the pyridine ring facilitates oxidative addition but the nitrogen atom can coordinate to Palladium, poisoning the catalyst.

-

Moiety Stability: While the 1-ethenylcyclopropyl group is kinetically stable, it is sterically demanding and susceptible to ring-opening or polymerization under harsh Lewis acidic conditions or extreme temperatures.

This protocol details a self-validating, high-yielding methodology using a bidentate phosphine system to prevent catalyst poisoning and mild base conditions to preserve the cyclopropyl integrity.

Structural Analysis & Mechanistic Strategy

Substrate Challenges

-

Electrophile (3-Br): The C-Br bond at the 3-position is activated by the electron-withdrawing nitrogen, making oxidative addition favorable.

-

Catalyst Poison (Pyridine N): The lone pair on the pyridine nitrogen can displace monodentate ligands (like PPh3), leading to catalyst aggregation (Pd black) and stalled reactions.

-

Spectator Group (1-ethenylcyclopropyl): This quaternary center provides steric bulk. The vinyl group is orthogonal to Suzuki conditions but could participate in Heck coupling if the boronic acid is slow to transmetalate.

Strategic Solution: The "Chelation Control" Approach

To mitigate N-coordination, we utilize Pd(dppf)Cl₂·DCM . The large bite angle and bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand firmly chelate the palladium, preventing displacement by the pyridine nitrogen.

Mechanistic Pathway:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.[1]

-

Activation: Base (Carbonate/Phosphate) activates the Boronic Acid to a Boronate species.

-

Transmetalation: The Boronate transfers the organic group to Pd.

-

Reductive Elimination: The C-C bond forms, regenerating Pd(0).

Figure 1: Catalytic cycle emphasizing the regeneration of the active Pd(0) species, critical for avoiding catalyst poisoning by the pyridine substrate.

Experimental Protocol

Reagents & Stoichiometry

Scale: 1.0 mmol (Reference)

| Component | Role | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Amount |

| Substrate | Electrophile | 3-Bromo-5-(1-ethenylcyclopropyl)pyridine | 1.0 | 224 mg |

| Partner | Nucleophile | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 | Variable |

| Catalyst | Metal Source | Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 | 41 mg |

| Base | Activator | K₃PO₄ (Potassium Phosphate, Tribasic) | 3.0 | 636 mg |

| Solvent A | Organic Medium | 1,4-Dioxane (Degassed) | - | 8.0 mL |

| Solvent B | Aqueous Medium | Water (Degassed) | - | 2.0 mL |

Step-by-Step Methodology

Phase 1: Inert Setup (Critical for Catalyst Life)

-

Glassware Prep: Oven-dry a 20 mL microwave vial or round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Solvent Degassing: Sparge the 1,4-Dioxane and Water separately with Argon for 15 minutes. Note: Dissolved oxygen is the primary cause of homocoupling side-products.

Phase 2: Reaction Assembly 3. Charge the reaction vessel with the Substrate (1.0 eq), Boronic Acid (1.2 eq), and Base (3.0 eq). 4. Add the Catalyst (Pd(dppf)Cl₂·DCM, 5 mol%). 5. Seal the vessel with a septum. 6. Evacuate and backfill with Argon (3 cycles). 7. Inject the degassed 1,4-Dioxane and Water via syringe. 8. Stir vigorously at room temperature for 2 minutes to ensure emulsion formation.

Phase 3: Thermal Activation 9. Heat the reaction block to 90°C . 10. Monitor via LC-MS or TLC every hour.

- Checkpoint: Reaction is typically complete within 2-4 hours.

- Self-Validation: If conversion <50% after 2 hours, check pH (should be >9). If pH is low, add 1 eq of Base.

Phase 4: Workup & Isolation 11. Cool to room temperature. 12. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). 13. Filter through a pad of Celite to remove Palladium black; rinse with Ethyl Acetate. 14. Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 15 mL). 15. Wash combined organics with Brine (20 mL). 16. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 17. Purification: Flash Column Chromatography (SiO₂).[6]

- Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).

- Note: The vinylcyclopropyl group makes the product lipophilic; it will likely elute early.

Optimization & Troubleshooting Guide

Parameter Screening Matrix

If the standard protocol fails (yield <50%), consult this matrix:

| Issue | Observation | Recommended Adjustment | Rationale |

| Catalyst Poisoning | Reaction stalls; black precip. | Switch to XPhos Pd G3 (2-5 mol%) | Bulky biaryl phosphines (Buchwald ligands) prevent N-coordination more effectively than dppf. |

| Protodeboronation | Boronic acid consumed; no product. | Switch Base to KF or CsF ; Use dry THF. | Fluoride bases activate boron without high basicity, reducing hydrolytic cleavage of the boronic acid. |

| Steric Hindrance | Low conversion with ortho-subs. | Increase Temp to 100-110°C ; Use DME solvent. | Higher boiling point of DME allows for overcoming activation energy barriers of bulky partners. |

| Vinyl Instability | Complex mixture; ring opening. | Lower Temp to 60°C ; Use Pd(PPh₃)₄ . | Milder conditions prevent thermal rearrangement of the strained cyclopropyl ring. |

Workflow Visualization

Figure 2: Logical flow of the experimental procedure ensuring inert conditions and checkpoint validation.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Ishiyama, T., et al. (1995). Synthesis of arylboronates via the palladium(0)-catalyzed cross-coupling reaction of tetra(alkoxo)diborons with aryl triflates. Tetrahedron Letters, 38(19), 3447-3450.

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link] (Source for XPhos/SPhos ligand utility in hindered pyridines).

- Charette, A. B., et al. (2010). Pyridine Functionalization via Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry. (General reference for pyridine coupling conditions).

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Installation of a 1-Vinylcyclopropyl Group on a Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The introduction of unique, conformationally constrained bioisosteres is a cornerstone of modern medicinal chemistry. The 1-vinylcyclopropyl moiety, in particular, has garnered significant interest as a valuable substituent that can modulate the physicochemical and pharmacological properties of drug candidates. Its rigid, three-dimensional structure can enforce specific ligand-receptor interactions, improve metabolic stability, and fine-tune lipophilicity. This guide provides a comprehensive overview of the reagents and detailed protocols for the installation of the 1-vinylcyclopropyl group onto a pyridine ring, a privileged scaffold in numerous pharmaceuticals.

Strategic Approaches to Vinylcyclopropylation of Pyridines

The direct functionalization of the electron-deficient pyridine ring can be challenging.[1][2] However, the advent of transition metal-catalyzed cross-coupling reactions has provided a powerful toolkit for the formation of carbon-carbon bonds between pyridine scaffolds and a wide array of functional groups.[3][4] The primary strategies for installing a 1-vinylcyclopropyl group on a pyridine ring revolve around these well-established methodologies, including the Suzuki-Miyaura, Negishi, Stille, and Kumada couplings. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale.

A critical consideration for these reactions is the synthesis of the 1-vinylcyclopropyl organometallic reagent, as these are not always commercially available. This guide will address both the preparation of these key precursors and their subsequent coupling to pyridyl electrophiles.

Methodology 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation due to the generally high stability and low toxicity of the organoboron reagents.[5][6] This approach involves the palladium-catalyzed reaction of a halopyridine with a 1-vinylcyclopropylboronic acid or its ester derivatives.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Protocol 1.1: Synthesis of 1-Vinylcyclopropylboronic Acid Pinacol Ester

This protocol is adapted from established methods for the synthesis of vinylboronic esters.[3]

Materials:

-

1-Bromovinylcyclopropane

-

Bis(pinacolato)diboron (B₂pin₂)

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromovinylcyclopropane (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).

-

Add anhydrous 1,4-dioxane to achieve a 0.5 M concentration of the 1-bromovinylcyclopropane.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 1-vinylcyclopropylboronic acid pinacol ester.

Protocol 1.2: Suzuki-Miyaura Coupling of 1-Vinylcyclopropylboronic Acid Pinacol Ester with a Halopyridine

This protocol is a general procedure based on known Suzuki-Miyaura couplings of challenging substrates.[7][8]

Materials:

-

Halopyridine (e.g., 2-bromopyridine, 3-iodopyridine, or 4-chloropyridine)

-

1-Vinylcyclopropylboronic acid pinacol ester (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Toluene/water (10:1 v/v)

Procedure:

-

In a reaction vessel, combine the halopyridine (1.0 equiv), 1-vinylcyclopropylboronic acid pinacol ester (1.5 equiv), and K₃PO₄ (3.0 equiv).

-

In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the toluene/water solvent mixture.

-

Add the catalyst pre-mixture to the reaction vessel.

-

Add the remaining toluene/water solvent mixture to achieve a 0.2 M concentration of the halopyridine.

-

Degas the reaction mixture by bubbling with argon for 15-20 minutes.

-

Heat the reaction to 100 °C and stir vigorously for 18-24 hours.

-

Monitor the reaction by LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 1-vinylcyclopropylpyridine.

| Parameter | Value/Condition | Rationale |

| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand known to be effective for challenging Suzuki couplings, including those involving heteroaryl chlorides.[9] |

| Base | K₃PO₄ | A strong base is often required to facilitate the transmetalation step, especially with less reactive boronic esters.[10] |

| Solvent | Toluene/Water | A biphasic system is standard for Suzuki reactions, with water being essential for the activation of the boronic ester. |

| Temperature | 100 °C | Elevated temperatures are often necessary to drive the coupling of less reactive partners to completion. |

Methodology 2: Negishi Coupling

The Negishi coupling offers a powerful alternative, particularly when high functional group tolerance is required.[11][12] This method involves the reaction of a halopyridine with a pre-formed or in situ-generated organozinc reagent.

Protocol 2.1: Preparation of 1-Vinylcyclopropylzinc Halide

This protocol is based on standard methods for preparing organozinc reagents.[5][11]

Materials:

-

1-Bromovinylcyclopropane

-

Zinc dust (activated)

-

1,2-Dibromoethane (for activation)

-

Lithium chloride (LiCl)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

Activate zinc dust by stirring with a 5% HCl solution, followed by washing with water, ethanol, and diethyl ether, then drying under high vacuum.

-

To a flame-dried flask under argon, add the activated zinc dust (2.0 equiv) and a small crystal of iodine.

-

Add a small amount of 1,2-dibromoethane in anhydrous THF to initiate the reaction (indicated by the disappearance of the iodine color).

-

Add a solution of 1-bromovinylcyclopropane (1.0 equiv) in anhydrous THF dropwise to the activated zinc suspension.

-

Stir the mixture at room temperature for 2-3 hours. The formation of the organozinc reagent can be monitored by quenching an aliquot with iodine and analyzing by GC-MS.

-

For use in the subsequent coupling, the supernatant containing the 1-vinylcyclopropylzinc halide can be used directly.

Protocol 2.2: Negishi Coupling of 1-Vinylcyclopropylzinc Halide with a Halopyridine

This protocol is a general procedure for Negishi couplings.[13][14]

Materials:

-

Halopyridine (e.g., 2-iodopyridine)

-

Solution of 1-vinylcyclopropylzinc halide in THF (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

To a flame-dried Schlenk flask under argon, add the halopyridine (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

-

Add anhydrous THF to dissolve the solids.

-

Slowly add the solution of 1-vinylcyclopropylzinc halide (1.5 equiv) to the reaction mixture at room temperature.

-

Heat the reaction to 60 °C and stir for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the 1-vinylcyclopropylpyridine.

Methodology 3: Stille Coupling

The Stille coupling utilizes organotin reagents, which are known for their stability and tolerance of a wide range of functional groups.[8][15] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.

Protocol 3.1: Synthesis of Tributyl(1-vinylcyclopropyl)stannane

The synthesis of vinylstannanes can be achieved through various methods, including the hydrostannylation of alkynes or the reaction of a vinyl-lithium or -Grignard reagent with a tributyltin halide.

Protocol 3.2: Stille Coupling of Tributyl(1-vinylcyclopropyl)stannane with a Halopyridine

This is a general protocol for Stille coupling.[14][16]

Materials:

-

Halopyridine (e.g., 3-bromopyridine)

-

Tributyl(1-vinylcyclopropyl)stannane (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

-

In a reaction tube, combine the halopyridine (1.0 equiv), tributyl(1-vinylcyclopropyl)stannane (1.2 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.1 equiv).

-

Add anhydrous DMF.

-

Degas the mixture with argon.

-

Seal the tube and heat to 90 °C for 16 hours.

-

Monitor the reaction by GC-MS.

-

After cooling, dilute the reaction with diethyl ether and filter through a plug of Celite.

-

Wash the filtrate with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Methodology 4: Kumada Coupling

The Kumada coupling employs a Grignard reagent as the organometallic partner.[1][17] While Grignard reagents are readily prepared and highly reactive, their high basicity can limit functional group compatibility.

Protocol 4.1: Preparation of 1-Vinylcyclopropylmagnesium Bromide

This Grignard reagent can be prepared from 1-bromovinylcyclopropane and magnesium turnings in an ethereal solvent like THF.

Protocol 4.2: Kumada Coupling of 1-Vinylcyclopropylmagnesium Bromide with a Halopyridine

This is a general protocol for Kumada coupling.[10][18]

Materials:

-

Halopyridine (e.g., 2-chloropyridine)

-

1-Vinylcyclopropylmagnesium bromide solution in THF (2.0 equiv)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (0.05 equiv)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

To a flame-dried flask under argon, add Ni(dppp)Cl₂ (0.05 equiv) and the halopyridine (1.0 equiv).

-

Add anhydrous THF and cool the mixture to 0 °C.

-

Slowly add the 1-vinylcyclopropylmagnesium bromide solution (2.0 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by GC-MS.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl.

-

Extract with diethyl ether, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Experimental Workflow Overview

Sources

- 1. Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes: Convergent Synthesis of Highly Substituted Vinylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Book Review: Metal-Catalyzed Cross-Coupling Reactions - Armin de Meijere, François Diederich [organic-chemistry.org]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Negishi coupling - Wikipedia [en.wikipedia.org]

- 12. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

- 13. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A new aspect of nickel-catalyzed Grignard cross-coupling reactions: selective synthesis, structure, and catalytic behavior of a T-shape three-coordinate nickel(i) chloride bearing a bulky NHC ligand - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Functionalization of the bromine handle in 3-Bromo-5-(1-ethenylcyclopropyl)pyridine

Application Note: Chemoselective Functionalization of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine

Executive Summary & Strategic Analysis

The Molecule: 3-Bromo-5-(1-ethenylcyclopropyl)pyridine is a high-value heteroaryl scaffold.[1] It features two distinct reactive centers:

-

C-3 Bromine Handle: A standard electrophile for Palladium-catalyzed cross-coupling.[1]

-

C-5 Vinylcyclopropane (VCP) Moiety: A hypersensitive "strain-release" motif.[1]

The Challenge (The Chemoselectivity Paradox):

The primary challenge is chemoselectivity . Vinylcyclopropanes are thermodynamically unstable (strain energy ~26 kcal/mol). In the presence of Palladium(0), VCPs are prone to ring-opening rearrangement to form cyclopentenes via a zwitterionic

The Solution:

To functionalize the bromine without disturbing the VCP, we must utilize Kinetic Control . We require catalytic systems where the rate of Oxidative Addition (OA) to the C-Br bond is significantly faster than the rate of alkene coordination/insertion (

This guide details three validated protocols designed to maximize this selectivity:

-

Suzuki-Miyaura Coupling (using bulky biarylphosphine ligands).[1]

-

Buchwald-Hartwig Amination (using mild carbonate bases).[1]

-

Lithium-Halogen Exchange (Cryogenic trapping).

Reactivity Landscape (Visualized)

The following diagram illustrates the competing pathways and the "Safe Zone" targeted by these protocols.

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

Rationale:

Standard catalysts like

Reagents & Stoichiometry:

| Component | Equiv. | Role |

| Substrate | 1.0 | 3-Bromo-5-(1-ethenylcyclopropyl)pyridine |

| Boronic Acid | 1.2 - 1.5 | Coupling partner ( |

| Catalyst | 0.02 (2 mol%) | XPhos Pd G3 (CAS: 1445085-55-1) |

| Base | 2.0 - 3.0 | |

| Solvent | [0.1 M] | THF or 1,4-Dioxane (Degassed) |

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (2 mol%).

-

Note: If using anhydrous conditions (recommended for hydrolytically unstable boronic acids), add solid

(3.0 equiv) at this stage.

-

-

Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed THF or Dioxane.

-

If using aqueous base: Add degassed 0.5 M

solution now.

-

-

Reaction: Heat the block to 60°C .

-

Critical Control: Do not exceed 80°C. Higher temperatures increase the energy available for cyclopropane ring strain release.

-

-

Monitoring: Monitor by UPLC-MS every 30 minutes. Look for the target mass. If a mass +26 Da (acetylene addition?) or isomeric mass (cyclopentene) appears, lower temperature to 40°C and increase catalyst load to 4 mol%.

-

Workup: Dilute with EtOAc, wash with brine, dry over

. Avoid acidic washes which may open the cyclopropane.

Protocol 2: Mild Base Buchwald-Hartwig Amination

Rationale:

Strong alkoxide bases (like

Reagents & Stoichiometry:

| Component | Equiv. | Role |

| Substrate | 1.0 | 3-Bromo-5-(1-ethenylcyclopropyl)pyridine |

| Amine | 1.2 | Primary or Secondary Amine |

| Catalyst | 0.02 - 0.05 | BrettPhos Pd G4 (CAS: 1470372-59-8) |

| Base | 2.5 | |

| Solvent | [0.15 M] | t-Amyl Alcohol or Toluene |

Step-by-Step Methodology:

-

Drying: Flame-dry the reaction vessel and cool under Argon. Moisture kills the active catalyst species in aminations.

-

Charging: Add Substrate, Amine (if solid),

, and BrettPhos Pd G4. -

Solvation: Add anhydrous t-Amyl Alcohol. (Toluene is a backup if solubility is an issue, but alcoholic solvents often accelerate the activation of precatalysts).

-

Activation: Heat to 80°C .

-

Why this temp? C-N bond formation has a higher activation energy than C-C coupling. 80°C is the "Goldilocks" zone—hot enough for amination, usually cool enough to preserve the VCP.

-

-

Quench: Filter through a celite pad while warm to remove salts. Concentrate and purify on silica buffered with 1% Triethylamine (to protect the acid-sensitive VCP).

Protocol 3: Cryogenic Lithium-Halogen Exchange

Rationale:

This is the "nuclear option" if Pd-catalysis fails.[1] At -78°C, the kinetic barrier for cyclopropyl ring opening is insurmountable. Lithium-Halogen exchange is extremely fast (< 5 mins), allowing the generation of a Pyridyl-Lithium species that can be trapped with electrophiles (DMF,

Reagents & Stoichiometry:

| Component | Equiv. | Role |

| Substrate | 1.0 | 3-Bromo-5-(1-ethenylcyclopropyl)pyridine |

| Reagent | 1.05 | n-Butyllithium (2.5M in hexanes) |

| Electrophile | 1.5 - 2.0 | DMF, Dry Ice, Iodine, etc.[1] |

| Solvent | [0.05 M] | Anhydrous Toluene (preferred) or THF |

Step-by-Step Methodology:

-

Setup: Use a 3-neck flask with an internal temperature probe. This is non-negotiable.

-

Cooling: Dissolve substrate in Toluene (Toluene is preferred over THF as it suppresses "Halogen Dance" isomerization on the pyridine ring). Cool to -78°C .[1]

-

Exchange: Add n-BuLi dropwise via syringe pump. Maintain internal temp < -70°C.

-

Aging: Stir for exactly 10 minutes at -78°C.

-

Warning: Do not stir longer. The lithium species may eventually aggregate or isomerize.

-

-

Trapping: Add the Electrophile (e.g., neat DMF) rapidly.

-

Warming: Allow the reaction to warm to 0°C over 30 minutes.

-

Quench: Add saturated

.

Troubleshooting & Optimization (Self-Validating System)

Use this decision matrix to diagnose failure modes.

| Observation (LCMS/NMR) | Diagnosis | Corrective Action |

| Starting Material Remains | Catalyst death or Slow OA | Switch to G4 precatalysts (ensure Pd(II) |

| Cyclopentene Product | VCP Ring Expansion | The catalyst is coordinating the alkene.[3] Switch to a bulkier ligand (tBuXPhos).[1] Lower temperature by 10°C. |

| Debromination (Ar-H) | Protodehalogenation | Solvent is acting as a hydride source.[1][4][5][6] Switch from alcoholic solvents to Dioxane or Toluene. |

| Complex Mixture | Polymerization of VCP | Add radical scavenger BHT (10 mol%) to the reaction mixture. |

References

-

Mechanisms of VCP Rearrangement: Jiao, L., & Yu, Z. X. (2013). "Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions." Journal of Organic Chemistry.

-

Bulky Ligands in Heterocycle Coupling: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

-

Base-Catalyzed Isomerization Risks: "Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines."[1] Chemical Science (RSC).

-

Lithium-Halogen Exchange on Pyridines: "Troubleshooting low yields in 3-Bromopyridine functionalization." BenchChem Protocols.

-

General Suzuki Coupling Guide: "Suzuki-Miyaura Coupling." Organic Chemistry Portal.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Pd-catalyzed [3 + 2] cycloaddition of vinylcyclopropanes with 1-azadienes: synthesis of 4-cyclopentylbenzo[e][1,2,3]oxathiazine 2,2-dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.pku.edu.cn [chem.pku.edu.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

Application Note: Strategic Synthesis of Kinase Inhibitors Using 3-Bromo-5-(1-ethenylcyclopropyl)pyridine

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine , a high-value "dual-handle" scaffold used to synthesize next-generation Type I and Type II kinase inhibitors.

Executive Summary

The pyridine ring is a privileged structure in kinase inhibitor design, serving as a critical hydrogen bond acceptor in the ATP-binding pocket. However, the 3-Bromo-5-(1-ethenylcyclopropyl)pyridine (referred to herein as Scaffold A ) offers a distinct advantage over standard pyridine intermediates: conformational restriction combined with orthogonal reactivity .

The 1-ethenylcyclopropyl moiety provides a rigid, hydrophobic spacer that orients substituents into the solvent-exposed region or the allosteric pocket (e.g., DFG-out conformation), while the vinyl group serves as a versatile "masked" functionality for late-stage diversification. This guide details the protocols for converting Scaffold A into potent kinase inhibitors targeting VEGFR, FGFR, and TYK2 families.

Strategic Analysis: The "Dual-Handle" Architecture

Successful kinase inhibitor design requires balancing binding affinity (hinge region) with physicochemical properties (solvent front). Scaffold A addresses this via two distinct chemical handles:

-

Handle 1 (C-3 Bromine): The "Hinge Connector."

-

Reactivity: High susceptibility to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Function: Connects the scaffold to the "Hinge Binder" (e.g., Indazole, Aminopyrimidine, Quinoline).

-

-

Handle 2 (C-5 Ethenylcyclopropyl): The "Warhead/Linker Precursor."

-

Reactivity: Olefin metathesis, Hydroboration-oxidation, or Oxidative cleavage.

-

Function: The cyclopropyl ring locks the effector group into a specific vector, reducing the entropic penalty of binding. The vinyl group allows this effector to be an alcohol, acid, amide, or extended chain.

-

Visualization: Retrosynthetic Logic

The following diagram illustrates how Scaffold A serves as a divergent hub for multiple inhibitor classes.

Caption: Divergent synthetic pathways utilizing Scaffold A. The ethenyl group allows access to acids (Path A) and alcohols (Path B), while the bromine (Path C) anchors the hinge binder.

Detailed Experimental Protocols

Protocol 1: Preparation of the Core Scaffold

Note: If Scaffold A is not purchased commercially, it is synthesized from 5-bromonicotinonitrile.

Reaction Overview: Transformation of a nitrile to a cyclopropane ring often utilizes the Kulinkovich-de Meijere reaction or sequential alkylation. Here, we describe the Grignard-mediated cyclopropanation followed by dehydration, which is robust for pyridine systems.

Reagents:

-

5-Bromonicotinonitrile (1.0 eq)

-

Cyclopropylmagnesium bromide (1.2 eq) or EtMgBr/Ti(OiPr)4 (Kulinkovich conditions)

-

Alternative Route: 1-(5-bromopyridin-3-yl)cyclopropanecarbonitrile conversion to vinyl via DIBAL-H reduction and Wittig olefination.

Step-by-Step (Wittig Route from Nitrile Precursor):

-

Reduction: Dissolve 1-(5-bromopyridin-3-yl)cyclopropanecarbonitrile (10 mmol) in dry DCM (50 mL) under Argon. Cool to -78°C.

-

Add DIBAL-H (1.0 M in toluene, 12 mmol) dropwise. Stir for 2 h.

-

Quench: Add MeOH (5 mL) followed by saturated Rochelle’s salt solution. Stir vigorously until layers separate. Extract with DCM, dry over Na2SO4, and concentrate to yield the aldehyde.

-

Olefination: Suspend Methyltriphenylphosphonium bromide (12 mmol) in THF (40 mL). Add KOtBu (12 mmol) at 0°C. Stir 30 min (yellow color).

-

Add the crude aldehyde (dissolved in THF). Warm to RT and stir for 4 h.

-

Workup: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc 9:1).

-

Yield: Expect 75-85% of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine .

Protocol 2: Functionalization of the "Vinyl Handle" (Oxidative Cleavage)

Context: Many kinase inhibitors (e.g., Lenvatinib analogs) utilize a cyclopropane-1-carboxylic acid moiety linked to an amine. This protocol converts the ethenyl group of Scaffold A into that acid.

Reagents:

-

Scaffold A (1.0 eq)

-

Ruthenium(III) chloride hydrate (RuCl3·xH2O) (0.05 eq - Catalyst)

-

Sodium Periodate (NaIO4) (4.0 eq - Oxidant)

-

Solvent: CCl4 / CH3CN / H2O (2:2:3 ratio) - Note: DCM/MeCN/H2O can replace CCl4 for safety.

Procedure:

-

Setup: In a round-bottom flask, dissolve Scaffold A (1.0 g, 4.46 mmol) in Acetonitrile (20 mL) and DCM (20 mL).

-

Catalyst: Add a solution of RuCl3·xH2O (46 mg) in water (5 mL). The solution will turn dark.

-

Oxidation: Add NaIO4 (3.8 g, 17.8 mmol) in portions over 20 minutes. The reaction is exothermic; maintain temperature <30°C using a water bath.

-

Monitoring: Stir vigorously for 2–4 hours. Monitor by TLC (the alkene spot will disappear; a baseline acid spot will appear).

-

Workup:

-

Quench with saturated aqueous Na2S2O3 (to reduce residual RuO4).

-

Adjust pH to 3-4 with 1N HCl.

-

Extract with EtOAc (3 x 50 mL).

-

Dry over MgSO4 and concentrate.

-

-

Result: 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid . This solid can be used directly in amide coupling.

Protocol 3: Cross-Coupling of the "Bromo Handle" (Suzuki-Miyaura)

Context: Attaching the "Hinge Binder." In this example, we couple an Indazole boronic ester (common in VEGFR inhibitors) to the pyridine.

Reagents:

-

Intermediate from Protocol 2 (Acid form) or Scaffold A (Vinyl form) (1.0 eq)

-

(1H-indazol-5-yl)boronic acid pinacol ester (1.2 eq)

-

Base: K2CO3 (2.0 M aqueous, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Inert Atmosphere: Charge a microwave vial or pressure tube with the Pyridine bromide (1.0 mmol), Indazole boronate (1.2 mmol), and Pd catalyst (0.05 mmol). Seal and purge with Argon.

-

Solvent Addition: Add degassed Dioxane (5 mL) and K2CO3 solution (1.5 mL).

-

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Scavenging: Cool to RT. Filter through a Celite pad to remove Pd black.

-

Purification:

-

Dilute with water, extract with EtOAc.

-

Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to isolate the coupled product.

-

Data Interpretation & Troubleshooting

Analytical Data Summary (Expected)

| Compound Stage | 1H NMR Characteristic Signals (CDCl3, 400 MHz) | Key Functional Group Signal |

| Scaffold A (Vinyl) | δ 8.50 (d, 1H), 8.35 (d, 1H), 7.80 (t, 1H) (Pyridine) | Vinyl: δ 6.10 (dd, 1H), 5.25 (d, 1H), 5.10 (d, 1H) |

| Acid Intermediate | δ 8.65 (d, 1H), 8.55 (d, 1H), 8.05 (t, 1H) | Cyclopropane: δ 1.65–1.20 (m, 4H).[3][4][5] COOH: Broad singlet >11 ppm |

| Coupled Product | Additional aromatic signals (Indazole: δ 8.10, 7.60) | Loss of Pyridine-Br isotope pattern in MS |

Troubleshooting Guide

-

Issue: Low yield in Oxidative Cleavage (Protocol 2).

-

Cause: Formation of the aldehyde intermediate without full oxidation to the acid.

-

Fix: Add 10 mol% sulfamic acid as a scavenger for chlorite (if using Pinnick conditions) or increase NaIO4 equivalents and reaction time.

-

-

Issue: Protodeboronation during Suzuki Coupling.

-